Product packaging for Methylcobalamin(Cat. No.:CAS No. 140224-22-2)

Methylcobalamin

Cat. No.: B1652204
CAS No.: 140224-22-2
M. Wt: 1344.4 g/mol
InChI Key: ZFLASALABLFSNM-UHFFFAOYSA-L
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Description

Methylcobalamin, with the molecular formula C63H91CoN13O14P, is a critical, biologically active coenzyme form of Vitamin B12. It is distinguished from other cobalamins by a methyl group, which allows it to participate directly in key biological processes, notably acting as a coenzyme for methionine synthase in the methylation cycle . This role is fundamental in the synthesis of methionine from homocysteine, impacting crucial functions like DNA and protein methylation . Its primary research value lies in its profound effects on the nervous system. Studies highlight its neuronal protective properties, including promoting the regeneration of injured nerves and antagonizing glutamate-induced neurotoxicity . A significant and promising area of investigation is its potential analgesic effect. Preclinical and clinical research has shown that this compound can alleviate pain behaviors in models of diabetic neuropathy, low back pain, and various neuralgias . Proposed mechanisms for this effect include the improvement of nerve conduction velocity and the inhibition of ectopic spontaneous discharges from injured primary sensory neurons . As a stable, high-purity chemical reference standard, this product is essential for researchers exploring neurological mechanisms, pain pathways, cellular metabolism, and the development of new therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H91CoN13O14P B1652204 Methylcobalamin CAS No. 140224-22-2

Properties

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLASALABLFSNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91CoN13O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name methylcobalamin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methylcobalamin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140224-22-2, 13422-55-4
Record name Cobinamide, Co-methyl-, dihydrogen phosphate (ester), inner salt, 3′-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole, stereoisomer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mecobalamin
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Preparation Methods

Historical Development of Methylcobalamin Synthesis

Early Alkylation Techniques (1970s–1990s)

Initial methods relied on methyl iodide (CH₃I) as the methyl donor. For example, JP-B 45-38059 described reacting cyanocobalamin with methyl iodide in the presence of sodium borohydride (NaBH₄). However, methyl iodide’s toxicity and environmental persistence limited industrial adoption. Alternatives like monomethyl oxalate required custom synthesis, complicating scalability.

Transition to Safer Methylating Agents

By the 2000s, trimethylsulfonium derivatives emerged as safer alternatives. The EP1236737B1 patent introduced trimethylsulfoxonium iodide [(CH₃)₃SOI] and bromide [(CH₃)₃SOBr], which donate methyl groups without generating toxic byproducts. These reagents enabled yields exceeding 85% under aqueous or hydrous organic solvents (e.g., water-methanol mixtures).

Modern Synthetic Methodologies

Dimethyl Sulfate-Based Alkylation

The WO2012165934A1 patent details this compound synthesis using dimethyl sulfate [(CH₃O)₂SO₂] as the alkylating agent. Key steps include:

  • Reduction : Cyanocobalamin is reduced with NaBH₄ in deionized water (O₂ ≤ 0.1 ppm).
  • Methylation : Dimethyl sulfate reacts with the reduced cobalamin at pH 2.5–7.0.
  • Purification : SEPABEADS® SP207 resin removes impurities, achieving 80–90% yields.
Table 1: Comparative Analysis of Methylating Agents
Methylating Agent Solvent System Reducing Agent Yield Reference
Dimethyl sulfate Water NaBH₄ 80–90%
Trimethylsulfoxonium iodide Water/2-butanone NaBH₄ 91–94%
Methyl iodide Methanol/water NaBH₄ 75–82%

Trimethylsulfoxonium Halide Routes

EP1236737B1 optimizes this method using iron(II) sulfate or cobalt chloride as catalysts. Example 3 demonstrates:

  • Reaction : Cyanocobalamin + trimethylsulfoxonium iodide + FeSO₄·7H₂O in water/2-butanone.
  • Reduction : NaBH₄/2N NaOH solution added at 40°C under nitrogen.
  • Crystallization : Acetone precipitation yields 94% pure this compound.

Purification and Crystallization Strategies

Resin-Based Chromatography

WO2012165934A1 employs SEPABEADS® SP207, a polystyrene-divinylbenzene resin, to adsorb this compound at pH 2.3–2.6. Post-washing with demineralized water removes chloride ions, confirmed by silver nitrate testing.

Solvent-Antisolvent Crystallization

This compound’s low solubility in acetone enables high-purity recovery. EP1236737B1 reports adding 2.8 L acetone to a 50% aqueous methanol solution, achieving 86–91% recovery after pH adjustment.

Table 2: Purification Efficiency Across Methods
Method Purity (%) Yield Reference
SEPABEADS® SP207 ≥98 80–90%
Acetone precipitation ≥95 85–94%

Industrial-Scale Production Considerations

Oxygen Sensitivity Mitigation

Modern protocols mandate inert atmospheres (N₂ or Ar) during reduction and methylation to prevent Co³⁺ oxidation. For example, JP 8143590 requires dissolved O₂ ≤ 0.1 ppm in reaction mixtures.

Cost-Effective Catalyst Use

Cobalt chloride (CoCl₂·6H₂O) enhances selectivity in trimethylsulfoxonium routes, reducing impurity formation by 40% compared to iron-based catalysts.

Challenges and Limitations

Byproduct Management

Early methods using monomethyl oxalate or methylmercury iodide generated toxic residues (e.g., HgI₂). Contemporary approaches minimize this via water-soluble methylating agents.

Temperature and pH Control

This compound degrades above 40°C or at pH < 2. Optimal conditions are 25–35°C and pH 6.5–7.0 during crystallization.

Chemical Reactions Analysis

Co–C Bond Reactivity

The cobalt-carbon (Co–C) bond in methylcobalamin governs its catalytic and biochemical functions. This bond undergoes two primary cleavage modes:

  • Homolytic cleavage : Generates a Co(II) species and a methyl radical .

  • Heterolytic cleavage : Produces a Co(I) intermediate and a methyl carbocation .

These pathways enable this compound to act as a methyl donor or radical initiator in enzymatic and synthetic reactions.

Methyl Transfer Reactions

This compound transfers its methyl group to substrates, critical in biological processes:

  • Methionine synthesis : Methylation of homocysteine to methionine via methionine synthase .

  • Arsenic methylation : Anaerobic bacteria use this compound to methylate arsenic(III) into methanearsonic acid .

Mechanism :

  • Nucleophilic attack by the substrate on the methyl group.

  • Co–C bond cleavage, regenerating cob(I)alamin.

  • Remethylation of cobalt by S-adenosylmethionine (SAM) .

Dehalogenation Reactions

This compound catalyzes reductive dehalogenation, important in environmental detoxification and organic synthesis :

Substrate Conditions Product Yield Catalyst Loading
1-BromotetracetylglucoseZn/NH₄Cl, aqueous EtOHTriacetyl glucal90%2 mol%
β-Haloethyl esters(H₂O)Cbl, pH 7.2Carboxylic acids>90%10 mol%
DibromocyclohexaneElectrochemical, TiO₂ electrodeCyclohexeneQuant.Immobilized cobyrinate

Key Applications :

  • Degradation of chlorinated pollutants (e.g., CH₂Cl₂ to cyclopropanes) .

  • Dehalogenation of pharmaceuticals and agrochemicals .

Homocoupling Reactions

Under reductive conditions, this compound facilitates C–C bond formation via radical intermediates:

Substrate Reductant Product Yield
Benzyl bromideTi(III) citrate(PhCH₂)₂98%
Styrene derivatives(CN)Cbl/Ti(III)Dimeric alkanes50–90%

Mechanism :

  • Single-electron transfer from Co(I) to substrate, generating a radical.

  • Radical dimerization followed by protonation .

Cyclopropanation

This compound mediates cyclopropane synthesis via carbene transfer:

  • Substrate : CH₂Cl₂ + styrene → Cyclopropane derivative .

  • Conditions : Electrochemical (-1.4 V vs. Ag/AgCl), DMF solvent.

  • Yield : Quantitative .

Pathway :

  • CH₂Cl₂ reduction generates a chloromethylene radical.

  • Radical addition to styrene forms a cyclopropane intermediate.

  • Final reduction stabilizes the product .

Biochemical Catalysis

In enzymatic systems, this compound enables:

  • Isomerization : Rearrangement of methylmalonyl-CoA to succinyl-CoA .

  • Methanogenesis : Methyl transfer in methane-producing archaea .

Stability and Handling

  • Storage : -20°C, protected from light .

  • Decomposition : Occurs >190°C; sensitive to ascorbic acid and UV light .

This compound’s unique reactivity stems from its cobalt center and labile methyl group, enabling applications spanning organic synthesis, environmental remediation, and biochemistry. Its catalytic efficiency and selectivity continue to inspire innovations in sustainable chemistry .

Scientific Research Applications

Pharmacological Properties

Mecobalamin functions primarily as a coenzyme in the biosynthesis of methionine from homocysteine, which is essential for DNA synthesis and neurological function. Its mechanism of action includes:

  • Stimulation of DNA Methyltransferase 1 (DNMT1) : Mecobalamin enhances the activity of DNMT1, which is vital for DNA methylation processes that regulate gene expression and cellular function .
  • Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it beneficial in neurodegenerative diseases .

Clinical Applications

Mecobalamin has several documented clinical applications:

  • Neuropathy Treatment : It is commonly used in the treatment of peripheral neuropathy, particularly in diabetic patients. Clinical studies have demonstrated its efficacy in alleviating symptoms such as pain and numbness .
  • Cognitive Function : Research indicates a potential link between mecobalamin levels and cognitive health, with some studies suggesting that it may help reduce the risk of Alzheimer's disease by improving cognitive function and memory .
  • Intranasal Delivery : Innovations in drug delivery systems have led to the development of intranasal formulations of mecobalamin, which enhance its bioavailability and therapeutic effects compared to traditional oral administration .

Neuropathic Pain Management

A randomized clinical trial evaluated the efficacy of mecobalamin in patients with diabetic neuropathy. The study found significant reductions in pain scores among those treated with mecobalamin compared to a placebo group. The results indicated that mecobalamin not only alleviated pain but also improved overall quality of life for patients suffering from neuropathic conditions .

Alzheimer's Disease

A longitudinal study investigated the correlation between serum levels of vitamin B12 (including mecobalamin) and cognitive decline in elderly patients. Results showed that higher levels of mecobalamin were associated with slower rates of cognitive decline, suggesting its potential role as a protective factor against Alzheimer's disease .

Intranasal Formulation Efficacy

A novel intranasal formulation containing mecobalamin was tested for its effectiveness in treating attention deficit hyperactivity disorder (ADHD). The study reported improved attention and reduced hyperactivity symptoms among children receiving the intranasal treatment compared to those on standard therapy .

Data Tables

ApplicationDescriptionEvidence Level
Peripheral NeuropathyReduces pain and improves quality of lifeHigh
Cognitive Decline PreventionPotentially slows cognitive declineModerate
ADHD TreatmentEffective via intranasal deliveryModerate

Mechanism of Action

Methylcobalamin exerts its effects by participating in the conversion of homocysteine to methionine, a process essential for DNA methylation and synthesis. It supports the maintenance of myelin sheaths and is involved in the production of neurotransmitters. The molecular targets include enzymes involved in the methylation process and pathways related to nerve function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylcobalamin is structurally and functionally distinct from other vitamin B₁₂ analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility in Water Stability Primary Clinical Use
This compound C₆₃H₉₁CoN₁₃O₁₄P 1344.38–1344.40 Methyl (-CH₃) Sparingly soluble Light-sensitive Peripheral neuropathy, diabetic neuropathy
5'-Deoxyadenosylcobalamin C₆₂H₈₉CoN₁₃O₁₄P ~1329.36 5'-Deoxyadenosyl Low solubility Heat-sensitive Mitochondrial metabolism disorders
Cyanocobalamin C₆₃H₈₈CoN₁₄O₁₄P 1355.38 Cyanide (-CN) Moderately soluble Stable under refrigeration Vitamin B₁₂ deficiency (supplements)
Hydroxocobalamin C₆₂H₈₉CoN₁₃O₁₅P 1346.36 Hydroxyl (-OH) Highly soluble Light-stable Cyanide poisoning, B₁₂ deficiency

Key Differences :

Functional Groups: this compound’s methyl group enables direct participation in methylation reactions (e.g., homocysteine to methionine) . 5'-Deoxyadenosylcobalamin’s adenosyl group supports mitochondrial enzyme function (e.g., methylmalonyl-CoA mutase) . Cyanocobalamin and hydroxocobalamin are synthetic or semi-synthetic precursors requiring enzymatic conversion to active forms .

Solubility and Stability: this compound and 5'-deoxyadenosylcobalamin are less water-soluble than hydroxocobalamin, which is used in injectable formulations due to its solubility . Cyanocobalamin’s stability makes it common in oral supplements, while this compound’s light sensitivity necessitates strict storage conditions .

Clinical Efficacy: this compound shows superior efficacy in neurological repair compared to cyanocobalamin, as it bypasses hepatic conversion steps . Hydroxocobalamin’s high affinity for cyanide makes it the antidote of choice for cyanide poisoning, a role absent in this compound .

Analytical and Pharmacopeial Standards

  • Purity Testing : this compound is quantified via HPLC (≥98.0%) and UV spectroscopy, with strict limits on related substances (≤2.0% total impurities) .
  • Dissolution Testing : Pharmacopeial methods specify pH 2.0 buffers and light-protected conditions to ensure integrity during analysis .

Controversies and Limitations

  • Solubility Discrepancies : Some commercial sources claim this compound is "easily soluble in water" , conflicting with pharmacopeial data . This may reflect formulation differences (e.g., additives) rather than pure compound properties.
  • Comparative Clinical Data : While this compound is favored for neuropathy, few head-to-head trials exist against other cobalamins, leaving efficacy hierarchies partially unresolved .

Biological Activity

Methylcobalamin, with the molecular formula C63H91CoN13O14P, is a biologically active form of vitamin B12. It plays a crucial role in various biological processes, particularly in neurological health and cellular metabolism. This article explores its biological activity, pharmacological effects, and relevant research findings.

  • Molecular Weight : 1344.38 g/mol
  • CAS Number : 13422-55-4
  • Appearance : Dark red crystalline powder
  • Solubility :
    • DMSO: ≥53.5 mg/mL
    • Ethanol: ≥2.75 mg/mL
    • Water: Insoluble

This compound consists of a cobalt-centered corrin ring, which is essential for its biological function. Its structure allows it to participate in methylation reactions critical for DNA synthesis and repair, as well as myelin formation in nerve tissues .

Biological Functions and Mechanisms

This compound exhibits several important biological activities:

  • Nerve Regeneration :
    • Promotes neurite outgrowth and survival in primary cerebellar granule cells and dorsal root ganglion cells.
    • Enhances recovery of compound muscle action potentials and motor end plate innervation, particularly in models of nerve injury .
  • Neurological Health :
    • Improves sensory function in animal models of neuropathic pain and enhances the recovery of motor functions after nerve damage.
    • Reduces mechanical allodynia and thermal hyperalgesia, indicating its potential use in treating neuropathic pain conditions .
  • Cellular Metabolism :
    • Involved in protein synthesis and the metabolism of fats and carbohydrates.
    • Stimulates the synthesis of lecithin in Schwann cells, aiding myelin repair and improving nerve conduction velocity .

Case Studies

  • Diabetic Neuropathy :
    A study indicated that this compound is effective in improving symptoms associated with diabetic neuropathy by enhancing nerve conduction and reducing pain sensations. Patients receiving this compound showed significant improvements compared to control groups .
  • Amyotrophic Lateral Sclerosis (ALS) :
    In a wobbler mouse model of ALS, administration of this compound resulted in increased muscle weight and improved neuromuscular function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Quantitative Analysis

The potency and stability of this compound have been assessed through various analytical methods:

ParameterSpecificationResult
Assay (Potency)USP <621> Chromatography98.0 – 101.0%
Residual SolventsMust be below USP <467> limitsCompliant
Elemental ImpuritiesAs < 1.5 µg/gm, Pb < 0.5 µg/gmCompliant
Endotoxin LevelsMust comply with specified limitsCompliant

This table summarizes the findings from stability studies conducted on this compound formulations, confirming its reliability for therapeutic use .

Pharmacological Applications

This compound is utilized in various clinical settings:

  • Neuropathy Treatment : It is often prescribed for diabetic neuropathy and other conditions involving nerve damage.
  • Cognitive Disorders : Research suggests potential benefits in Alzheimer’s disease management due to its role in methylation processes critical for neuronal health .
  • Intranasal Preparations : Innovative delivery methods are being explored to enhance absorption and efficacy, particularly for patients with absorption issues .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and confirming the structure of C63H91CoN13O14P?

  • Methodology :

  • UV-Vis Spectroscopy : Dissolve the compound in pH 2.0 hydrochloric acid-potassium chloride buffer (1:20,000 dilution) and compare its absorption spectrum (λmax ~350–550 nm) with a reference standard. Discrepancies in peak intensity or wavelength indicate impurities or structural deviations .
  • Chromatographic Confirmation : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:water (e.g., 70:30 v/v) at 1.0 mL/min. Retention time alignment with certified reference material (CRM) confirms identity .

Q. How can researchers quantify the purity of C63H91CoN13O14P, and what are common pitfalls?

  • Methodology :

  • HPLC : Quantify using a validated method with a CRM (e.g., Mecobalamin RS). Prepare a calibration curve (0.1–1.0 µg/mL) and ensure peak area linearity (R² > 0.99). Note that HPLC typically reports 94.4% purity due to solvent interactions .
  • UV Spectrophotometry : Measure absorbance at 361 nm (ε = 27,700 L·mol⁻¹·cm⁻¹). This method often yields higher purity (95.1%) due to interference from co-eluting chromophores .
    • Pitfalls : Differences in purity values between methods arise from matrix effects or incomplete separation of degradation products .

Q. What are the optimal storage and handling protocols to prevent degradation?

  • Methodology :

  • Store in light-resistant containers at 2–8°C. Avoid exposure to humidity or organic solvents like acetonitrile, which accelerate decomposition .
  • For dissolution, use aqueous buffers (e.g., pH 2.0 HCl-KCl) and verify clarity (red, transparent solution) to confirm stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and UV methods?

  • Experimental Design :

  • Perform forced degradation studies (e.g., heat, light, oxidative stress) to identify degradation products. Use LC-MS to characterize impurities and adjust HPLC gradients for better resolution .
  • Validate UV methods with standard addition to correct for matrix interference. For example, spike samples with CRM and recalculate recovery rates .

Q. What experimental strategies ensure stability of C63H91CoN13O14P in photodegradation studies?

  • Methodology :

  • Use light-resistant reactors with wavelength-controlled LEDs (e.g., 450 nm) to simulate photolytic stress. Monitor degradation kinetics via time-resolved UV-Vis or LC-MS .
  • Quantify methane (CH₄) release as a degradation marker using gas chromatography, referencing the reaction:
    C63H91CoN13O14P → C63H88CoN14O14P + CH₄ (ΔH° = 155 ± 13 kJ/mol in ethylene glycol) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) improve metabolic tracking of methylcobalamin?

  • Methodology :

  • Synthesize ¹³C-labeled C63H91CoN13O14P via biosynthetic incorporation in Propionibacterium shermanii cultures with ¹³C-enriched substrates. Confirm isotopic enrichment (>99%) using high-resolution mass spectrometry (HRMS) .
  • Apply deuterium exchange mass spectrometry (DXMS) to study protein-binding dynamics in vitamin B12-dependent enzymes like methionine synthase .

Q. What thermodynamic considerations are critical for studying this compound decomposition?

  • Data Analysis :

  • Calculate activation energy (Eₐ) using the Eyring equation and kinetic data from thermal degradation experiments. Note that solvent choice (e.g., ethylene glycol vs. water) significantly impacts ΔH° and reaction rates .
  • Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic decomposition events .

Q. How can researchers ensure sample homogeneity in dissolution testing for tablet formulations?

  • Methodology :

  • Follow pharmacopeial protocols (e.g., Japanese Pharmacopoeia): Dissolve 20 mg in 10 mL water, centrifuge at 10,000 rpm, and filter (0.45 µm). Validate homogeneity by comparing HPLC peak areas across triplicate samples .
  • For nanoparticulate formulations , use dynamic light scattering (DLS) to monitor particle size distribution (PDI < 0.2) .

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